molecular formula C16H18N4OS B2740376 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 941950-59-0

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

Cat. No.: B2740376
CAS No.: 941950-59-0
M. Wt: 314.41
InChI Key: OILPTMUTFDBAQP-UHFFFAOYSA-N
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Description

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide is a complex organic compound with a molecular formula of C16H18N4OS and a molecular weight of 314.41. This compound features a thiazole ring fused with a triazole ring, which are both heterocyclic structures known for their diverse biological activities . The presence of the o-tolyl group adds to its structural complexity and potential for various chemical reactions.

Preparation Methods

The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide involves multiple steps, typically starting with the preparation of the thiazole and triazole rings. One common method involves the cyclization of thioamides with appropriate reagents to form the thiazole ring . The triazole ring can be synthesized through the reaction of hydrazines with carboxylic acids or their derivatives . The final step involves the coupling of the thiazole and triazole rings with the o-tolyl group and the propionamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide involves its interaction with various molecular targets and pathways. The thiazole and triazole rings are known to interact with enzymes and receptors, modulating their activity . This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . Additionally, it can bind to specific receptors, altering cellular signaling pathways and exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-14(21)17-9-8-12-10-22-16-18-15(19-20(12)16)13-7-5-4-6-11(13)2/h4-7,10H,3,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILPTMUTFDBAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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